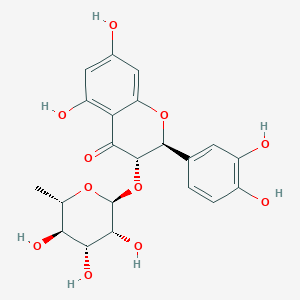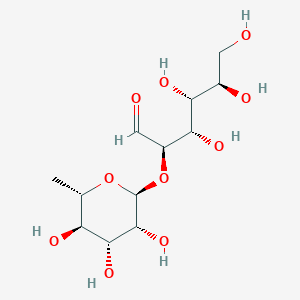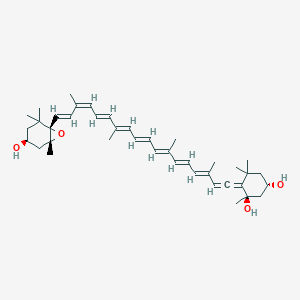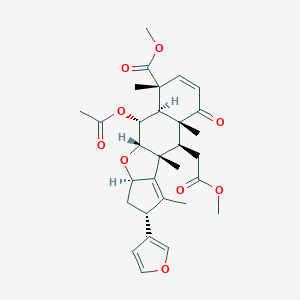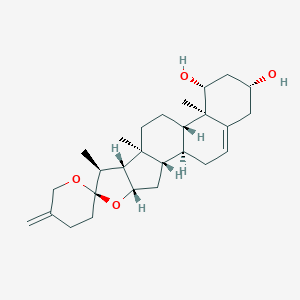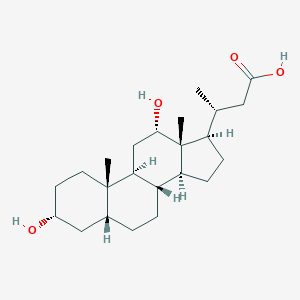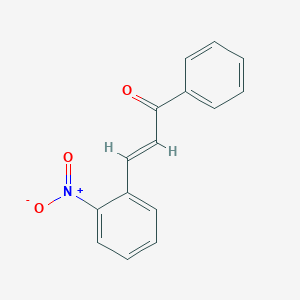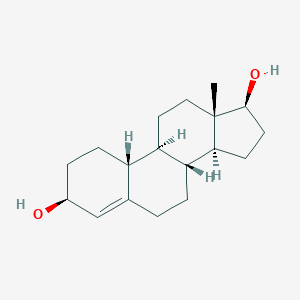
オウバイン八水和物
概要
説明
科学的研究の応用
Ouabain Octahydrate has a wide range of scientific research applications, including:
作用機序
Ouabain Octahydrate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is responsible for maintaining the balance of sodium and potassium ions across the cell membrane . By inhibiting this enzyme, Ouabain Octahydrate increases intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. This leads to an increase in intracellular calcium levels, promoting the activation of contractile proteins such as actin and myosin . Additionally, Ouabain Octahydrate affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Similar Compounds:
Digitoxin: Another cardiac glycoside used to treat heart conditions.
Digoxin: Similar to digitoxin, it is used to treat heart failure and arrhythmias.
Strophanthin: A compound closely related to Ouabain Octahydrate, also derived from the Strophanthus plant.
Uniqueness of Ouabain Octahydrate: Ouabain Octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its ability to induce a rapid increase in intracellular calcium levels. This makes it particularly effective in treating acute heart conditions and provides a valuable tool for studying ion transport and cellular signaling pathways .
Safety and Hazards
Ingestion of Ouabain may result in sudden onset of seizures or loss of consciousness . It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
将来の方向性
Recent reports about endogenous Ouabain (EO), a cardiotonic steroid hormone, include analysis of mammalian EO, the discovery of EO isomers, regulation of intracellular signaling by EO, and the roles of EO in hypertension, pregnancy, and heart and kidney diseases . The altered cancer cell metabolism caused by Ouabain may contribute to AMPK activation, as well as its cytotoxicity towards cancer cells .
生化学分析
Biochemical Properties
Ouabain octahydrate is an inhibitor of Na+/K±ATPase . This enzyme is responsible for pumping Na+ and K+ across the plasma membrane of animal cells . By inhibiting this enzyme, Ouabain octahydrate increases intracellular sodium and calcium concentrations . This increase in intracellular calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
Ouabain octahydrate has various effects on cells. It has been shown to induce NLRP3 inflammasome activation and IL-1β release in macrophages . It also alters the expression of EMT markers in NHK and ADPKD cells, modifies cell-cell adhesion properties, and enhances the migration of ADPKD cells . Furthermore, Ouabain octahydrate activates TGFβ-Smad3 signaling and alters TER in ADPKD cells .
Molecular Mechanism
The molecular mechanism of Ouabain octahydrate involves its binding to and inhibition of the Na-K-ATPase membrane pump . This results in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin . Ouabain octahydrate also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Temporal Effects in Laboratory Settings
The time course of the inotropic response to Ouabain octahydrate in Langendorff preparations was compared with that of the in vitro ATP-dependent (3H)-ouabain binding to cardiac (Na++K+)-activated ATPase preparations, and subsequent dissociation, to determine the temporal relationship between the inotropic response and (Na++K+)-activated ATPase inhibition .
Dosage Effects in Animal Models
In animal models, Ouabain octahydrate has been shown to have varying effects at different dosages. For instance, a low dose of Ouabain octahydrate was administered to rats with intrauterine growth restriction (IUGR) during pregnancy, and it was found that Ouabain octahydrate could benefit the impaired glucose tolerance of male offspring .
Metabolic Pathways
Ouabain octahydrate is involved in the metabolic pathway that involves the Na+/K±ATPase enzyme . This enzyme is responsible for pumping Na+ and K+ across the plasma membrane of animal cells . By inhibiting this enzyme, Ouabain octahydrate affects the metabolic flux of these ions .
Transport and Distribution
Ouabain octahydrate inhibits the Na-K-ATPase membrane pump, which is responsible for the transport and distribution of Na+ and K+ ions across the plasma membrane of animal cells . By inhibiting this enzyme, Ouabain octahydrate affects the distribution of these ions within cells .
Subcellular Localization
The subcellular localization of Ouabain octahydrate is related to its target, the Na+/K±ATPase enzyme . This enzyme is located in the plasma membrane of animal cells . Therefore, Ouabain octahydrate, as an inhibitor of this enzyme, is also localized at the plasma membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ouabain Octahydrate involves the extraction of the compound from the seeds of Strophanthus gratus. The seeds are first dried and ground, followed by extraction using solvents such as ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate Ouabain Octahydrate .
Industrial Production Methods: Industrial production of Ouabain Octahydrate typically follows the same extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
化学反応の分析
Types of Reactions: Ouabain Octahydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ouabain Octahydrate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
特性
IUPAC Name |
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXVESGRSUGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859515 | |
| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in water, Very soluble in alcohol | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure., The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ..., The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria., Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance., For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page. | |
| Details | PMID:26078492, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442290, Leite JA et al; Mediators Inflamm 2015: 265798 doi: 10.1155/2015/265798 (2015) | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Plates (+9 water molecules) | |
CAS RN |
630-60-4 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ouabain | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (EPA, 1998), 200 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is Ouabain's primary target in cells?
A1: Ouabain's primary target is the Na+/K+-ATPase, an enzyme found in the plasma membrane of almost all eukaryotic cells. [] This enzyme maintains the electrochemical gradients of sodium and potassium ions across the membrane, which are crucial for various cellular functions.
Q2: How does ouabain interact with Na+/K+-ATPase?
A2: Ouabain binds specifically to the extracellular side of the Na+/K+-ATPase, inhibiting its activity. [, ] This binding is influenced by various factors, including the conformational state of the enzyme, the presence of ions like potassium and magnesium, and temperature. [, , ]
Q3: What are the downstream consequences of ouabain binding to Na+/K+-ATPase?
A3: Inhibiting Na+/K+-ATPase disrupts the normal sodium and potassium ion gradients across the cell membrane. This disruption has a cascade of effects:
- Increased intracellular sodium: This can lead to increased intracellular calcium levels via the Na+/Ca2+ exchanger. [, ]
- Calcium signaling: Elevated intracellular calcium acts as a second messenger, activating various signaling pathways involved in cell proliferation, apoptosis, muscle contraction, and neurotransmitter release. [, , , , , , , , ]
- Altered membrane potential: The changes in ion gradients can influence the membrane potential, impacting neuronal excitability and potentially contributing to arrhythmias. [, ]
- Modulation of gene expression: Ouabain can also influence the transcription of certain genes, including proto-oncogenes like c-fos and c-myc. []
Q4: Does ouabain exhibit different effects at different concentrations?
A4: Yes, ouabain demonstrates a biphasic dose-response relationship in several cell types. [, , ] Low nanomolar concentrations can stimulate cell proliferation and activate signaling pathways. In contrast, higher micromolar concentrations can induce cell death and arrhythmias.
Q5: Does ouabain interact with other cellular components besides Na+/K+-ATPase?
A5: Recent research suggests that ouabain-bound Na+/K+-ATPase can associate with other proteins, forming signaling complexes. [, ] For instance, it can interact with the 1,4,5-trisphosphate receptor, influencing calcium signaling, and with Src kinase and caveolin-1, potentially impacting cell proliferation and other downstream effects. [, , ]
Q6: What is the molecular formula and weight of ouabain?
A6: Ouabain (C29H44O12) has a molecular weight of 584.65 g/mol.
Q7: Is there any information on the spectroscopic data of ouabain available in the provided research?
A7: The provided research papers do not delve into the spectroscopic characterization of ouabain. For this information, you might consult databases like PubChem or ChemSpider.
Q8: How does ouabain perform under different conditions?
A8: The provided research focuses primarily on ouabain's biological effects and does not extensively explore its performance under various environmental conditions.
Q9: Does Ouabain exhibit catalytic properties?
A9: Ouabain is not a catalyst. It acts as an inhibitor of the Na+/K+-ATPase enzyme rather than catalyzing a specific chemical reaction. [, ]
Q10: Is there any research on computational modeling of ouabain and its interactions?
A10: While the provided research does not explicitly employ computational modeling for ouabain, one study utilizes the crystal structure of a related protein, Ca2+-ATPase, to construct a homology model of ouabain's binding site on Na+/K+-ATPase. [] This model aids in identifying the amino acids potentially involved in ouabain binding.
Q11: How do structural modifications of ouabain affect its activity?
A11: One study investigates the effects of dihydroouabain, a derivative of ouabain, on cardiac contractility. [] Dihydroouabain also inhibits the Na+/K+-ATPase but induces a smaller increase in contractility compared to ouabain at the same level of enzyme inhibition. This finding suggests that ouabain might exert additional effects beyond its interaction with Na+/K+-ATPase.
Q12: Are there specific amino acids crucial for Ouabain binding to Na+/K+-ATPase?
A12: Research indicates that specific amino acids are essential for ouabain binding and Na+/K+-ATPase function. For instance, Gln111 and Asn122 in the first extracellular loop contribute to ouabain sensitivity in some species. [] Additionally, mutations at Lys691 and Asp714 drastically affect ouabain binding, enzyme phosphorylation, and overall activity. []
Q13: What are the stability characteristics of ouabain?
A13: The provided research primarily focuses on ouabain's biological effects and doesn't delve deeply into its stability under various storage or formulation conditions.
Q14: What are the SHE considerations for ouabain?
A14: The provided research primarily focuses on the biochemical and pharmacological aspects of ouabain and does not discuss SHE (Safety, Health, and Environment) regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling ouabain.
Q15: How is ouabain absorbed and distributed in the body?
A15: The provided research touches upon various aspects of ouabain's pharmacokinetics, including:
- Increased myocardial uptake in the presence of propranolol: This finding suggests that drug interactions can influence ouabain distribution and potentially its toxicity. []
- Elevated plasma ouabain levels in pregnant rats: This highlights physiological states that can alter ouabain pharmacokinetics. []
- Ouabain transport from liver to bile: One study examines how liver damage affects ouabain excretion, indicating the liver's role in ouabain elimination. []
Q16: What is the relationship between ouabain doses and its effects on blood pressure?
A16: Studies demonstrate a dose-dependent effect of ouabain on blood pressure:
- Chronic low-dose ouabain infusion can induce hypertension: This effect has been observed in rats, suggesting a role for ouabain in blood pressure regulation. [, ]
- Higher doses of ouabain are required to induce toxicity in animals with spinal cord transection: This suggests that the nervous system plays a role in ouabain-induced toxicity, potentially influencing its pharmacodynamics. []
Q17: How does ouabain affect the nervous system?
A17: Ouabain demonstrates several effects on the nervous system:
- Central administration of ouabain can influence renal function: This suggests a link between ouabain, the central nervous system, and peripheral organ function. []
- Intrathecal administration of ouabain produces antinociception: This finding indicates a potential role for ouabain in pain modulation. []
Q18: What in vitro models have been used to study ouabain's effects?
A18: Various in vitro models have been employed to elucidate ouabain's cellular and molecular mechanisms, including:
- Isolated rat heart: This model has been used to investigate ouabain's effects on cardiac contractility and arrhythmias. [, , ]
- Cultured cells: Studies have used various cell types, including human umbilical vein endothelial cells (HUVEC), rat aortic smooth muscle cells, chick pineal glands, and rabbit visceral afferent neurons, to investigate ouabain's effects on cell proliferation, apoptosis, calcium signaling, and neurotransmitter release. [, , , , , , , ]
- Resealed human red blood cell ghosts: This model helps study ouabain binding to Na+/K+-ATPase in a simplified system. []
- Fragmented sarcoplasmic reticulum: This model has been used to investigate the direct effects of ouabain on calcium release from intracellular stores. []
Q19: What animal models have been utilized in ouabain research?
A19: Several animal models have been used to investigate ouabain's physiological and pathological roles:
- Rats: Studies in rats have explored ouabain-induced hypertension, the role of the brain renin-angiotensin system in ouabain's effects, and the impact of ouabain on vascular smooth muscle cells and the nervous system. [, , , , , , , ]
- Dogs: Canine models have been used to investigate ouabain's effects on the cardiovascular system, including its inotropic and arrhythmogenic properties, as well as its influence on renal hemodynamics. [, , , ]
- Guinea pigs: Studies in guinea pigs have focused on the inotropic effects of ouabain on cardiac muscle and its relationship to Na+/K+-ATPase inhibition. [, ]
- Rabbits: Research in rabbits has examined the effects of ouabain on airway remodeling in asthma models and on smooth muscle cells in the corpus cavernosum. [, ]
Q20: Have there been any clinical trials investigating Ouabain's therapeutic potential?
A20: The provided research primarily focuses on preclinical studies. While ouabain has been historically used as a treatment for heart failure, the provided research does not discuss current clinical trials.
Q21: Are there known mechanisms of resistance to ouabain?
A21: Research suggests that resistance to ouabain's chronic pressor effects might develop due to decreased expression of the sodium-calcium exchanger (NCX1.3) in vascular smooth muscle cells. [] This decreased expression may limit ouabain's ability to elevate intracellular calcium and constrict blood vessels.
Q22: What is known about ouabain's toxicity?
A23: Ouabain is known to be toxic at high doses, potentially leading to cardiac arrhythmias and cell death. [, ] Research suggests that:
- Myocardial ouabain content is a better predictor of toxicity than plasma levels: This highlights the importance of tissue accumulation in ouabain toxicity. []
- Spinal cord transection increases the lethal dose of ouabain: This suggests that the nervous system plays a role in mediating ouabain toxicity. []
- Propranolol, a beta-blocker, can increase myocardial ouabain content and potentially exacerbate toxicity. []
- Ouabain can induce apoptosis in various cell types at higher concentrations. [, , ]
Q23: Are there specific strategies for delivering ouabain to specific tissues?
A24: While the research primarily focuses on ouabain's systemic effects, one study explores intrathecal administration, highlighting the potential for targeted delivery to the spinal cord for pain management. []
Q24: Are there any biomarkers associated with ouabain's effects?
A24: While the research does not pinpoint specific biomarkers for ouabain efficacy or toxicity, several findings suggest potential avenues for future investigation:
- Changes in gene expression: Ouabain can modulate the expression of proto-oncogenes like c-fos and c-myc, which could be explored as potential biomarkers of ouabain's effects on cell proliferation. []
- Altered protein phosphorylation: Ouabain treatment leads to changes in the phosphorylation state of numerous proteins involved in cell adhesion, proliferation, and signal transduction. [] These changes could be further investigated as potential biomarkers.
- Elevated endogenous ouabain levels in certain conditions: Plasma ouabain levels are elevated in pregnancy and have been linked to hypertension. [, ] Further research is needed to determine their utility as biomarkers in these conditions.
Q25: What analytical methods have been used to study ouabain?
A25: Various analytical techniques have been employed in ouabain research, including:
- Radioimmunoassay (RIA): This technique has been used to measure ouabain concentrations in plasma and tissues. [, ]
- Liquid chromatography (LC): LC, coupled with RIA or multidimensional mass spectrometry (MS3), has been used for more precise and specific ouabain measurements. []
- Enzyme-linked immunosorbent assay (ELISA): This method has been utilized to quantify ouabain levels in brain tissue. []
- Radioactive labeling ([3H]-ouabain): This technique has been employed to study ouabain binding to Na+/K+-ATPase, its uptake by cells and tissues, and its transport mechanisms. [, , , , ]
- Electrophysiology: Techniques like patch clamp and sharp electrode recordings have been used to investigate the effects of ouabain on membrane potential, ion currents, and cellular excitability. [, , , ]
- Fluorescence measurements: Calcium-sensitive fluorescent dyes, such as Fura-2 and fluo-4 AM, have been used to monitor changes in intracellular calcium levels in response to ouabain. [, ]
- Western blotting: This technique has been used to measure the expression levels of specific proteins, including Na+/K+-ATPase subunits and signaling molecules. [, , , ]
Q26: What is the environmental impact of Ouabain?
A26: The provided research primarily focuses on the biological effects of ouabain and does not address its environmental impact or degradation pathways. Further investigation is needed to assess its ecotoxicological profile.
Q27: What is the solubility of Ouabain?
A27: While the research does not explicitly discuss ouabain's solubility in various solvents, its use in aqueous solutions for cell culture and in vivo experiments suggests it possesses some degree of water solubility. Further research is needed to determine its solubility profile across different media.
Q28: How have the analytical methods used to study Ouabain been validated?
A28: The research papers provide limited details on the validation parameters of the employed analytical techniques. For specific validation details, like accuracy, precision, and specificity, referring to the methods sections of individual papers or related publications is recommended.
Q29: What are the quality control measures for Ouabain?
A29: The research primarily focuses on the scientific aspects of ouabain and does not elaborate on quality control measures during development, manufacturing, or distribution. Referencing relevant pharmaceutical guidelines and standards is crucial for information on quality control.
Q30: Does Ouabain elicit an immune response?
A30: The provided research primarily focuses on the pharmacological and toxicological aspects of ouabain and does not provide information regarding its potential immunogenicity or ability to induce immunological responses.
Q31: Does Ouabain interact with drug transporters?
A31: The research does not provide information regarding ouabain's interactions with specific drug transporters. Investigating potential interactions with transporters is essential, as it can influence ouabain's pharmacokinetic properties and potentially lead to drug-drug interactions.
Q32: Does Ouabain induce or inhibit drug-metabolizing enzymes?
A32: The provided research papers do not delve into ouabain's effects on drug-metabolizing enzymes. Studying its potential to induce or inhibit these enzymes is crucial for understanding its metabolic fate and potential drug-drug interactions.
Q33: What are the guidelines for Ouabain waste disposal?
A33: The research does not cover waste management guidelines for ouabain. It's crucial to consult appropriate safety data sheets and local regulations for proper disposal.
Q34: What resources are available for Ouabain research?
A34: The provided research highlights the value of various tools and resources for studying ouabain, including:
Q35: What is the historical context of Ouabain research?
A38: Ouabain has a long history in cardiovascular research and medicine. Initially isolated from plants, it was used as a treatment for heart failure before its endogenous production in humans was discovered. The research provided highlights a key milestone in understanding ouabain's role in human physiology: the identification and characterization of endogenous ouabain in human plasma. [] This discovery sparked significant interest in understanding its potential roles in blood pressure regulation, cardiovascular disease, and other physiological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



